4-(4-fluorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-fluorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C17H15FN4O and its molecular weight is 310.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Kinase Inhibition
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. Analogue 10 demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, advancing it into phase I clinical trials (Schroeder et al., 2009).
Anticancer and Anti-5-lipoxygenase Agents
A novel series of compounds were synthesized, showing excellent cytotoxicity activity and selectivity with IC50 values in the single-digit μM to nanomole range against various cancer cell lines. Eleven compounds were more active than the positive control Foretinib against one or more cell lines, indicating their potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
Non-linear Optical (NLO) Properties and Molecular Docking
Compounds synthesized through a water-mediated synthesis were characterized and investigated for NLO properties and molecular docking analyses. The binding modes of these compounds were explored with the colchicine binding site of tubulin, indicating potential for inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
Kinase Inhibitors for Cancer Treatment
Phenylpyrimidine-carboxamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety were designed, synthesized, and evaluated for their IC50 values against three cancer cell lines (A549, PC-3, and MCF-7). Most compounds showed excellent cytotoxicity activity and selectivity, with some being more active than the positive control Foretinib (Zhu et al., 2016).
Synthesis of Polyamides
New diphenylfluorene-based aromatic polyamides were synthesized, demonstrating excellent solubility in organic solvents and forming transparent, flexible, and tough films by solvent casting. These polyamides have high glass transition temperatures and show no significant weight loss up to 450°C, indicating their potential for high-performance material applications (Hsiao et al., 1999).
Wirkmechanismus
Target of Action
The primary target of this compound is the yeast casein kinase of Candida albicans, known as Yck2 . This kinase plays a crucial role in the growth and development of the yeast, making it an attractive target for antifungal drug development .
Mode of Action
The compound interacts with its target, Yck2, through hydrophobic bonds and van der Waals interactions . These interactions stabilize the compound within the active site of the kinase, inhibiting its activity . The inhibition of Yck2 disrupts the normal functioning of the yeast, leading to its death .
Biochemical Pathways
The inhibition of Yck2 affects several biochemical pathways within the yeast. Yck2 is involved in the regulation of cell wall synthesis, endocytosis, and other cellular processes . By inhibiting Yck2, the compound disrupts these processes, leading to the death of the yeast .
Result of Action
The result of the compound’s action is the death of the yeast cells. By inhibiting Yck2, the compound disrupts essential cellular processes, leading to cell death . This makes the compound a potential candidate for the development of new antifungal therapies .
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-11-6-15(22-10-21-11)9-20-17(23)16-7-13(8-19-16)12-2-4-14(18)5-3-12/h2-8,10,19H,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQMLEKUEBRUFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.